molecular formula C10H9IO4 B13824218 Salicylic acid, 5-iodo-, methyl ester, acetate CAS No. 22621-40-5

Salicylic acid, 5-iodo-, methyl ester, acetate

Cat. No.: B13824218
CAS No.: 22621-40-5
M. Wt: 320.08 g/mol
InChI Key: XZPUGLSFEQHHEM-UHFFFAOYSA-N
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Description

Methyl O-acetyl-5-iodosalicylate is a chemical compound with the molecular formula C10H9IO4 It is a derivative of salicylic acid, where the hydroxyl group is acetylated, and an iodine atom is introduced at the 5-position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-acetyl-5-iodosalicylate typically involves the acetylation of methyl 5-iodosalicylate. The process begins with the iodination of methyl salicylate to form methyl 5-iodosalicylate. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid to yield Methyl O-acetyl-5-iodosalicylate .

Industrial Production Methods: While specific industrial production methods for Methyl O-acetyl-5-iodosalicylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl O-acetyl-5-iodosalicylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl O-acetyl-5-iodosalicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl O-acetyl-5-iodosalicylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl O-acetyl-5-iodosalicylate is unique due to the presence of both the acetyl and iodine substituents. This combination imparts distinct chemical properties, such as increased reactivity and potential for halogen bonding, which are not observed in the similar compounds listed above .

Properties

IUPAC Name

methyl 2-acetyloxy-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-6(12)15-9-4-3-7(11)5-8(9)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPUGLSFEQHHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22621-40-5
Record name Methyl 2-(acetyloxy)-5-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22621-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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